

Application Notes: Z-LEHD-FMK TFA for Apoptosis Inhibition

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Compound of Interest

Compound Name: Z-LEHD-FMK TFA

Cat. No.: B10752648

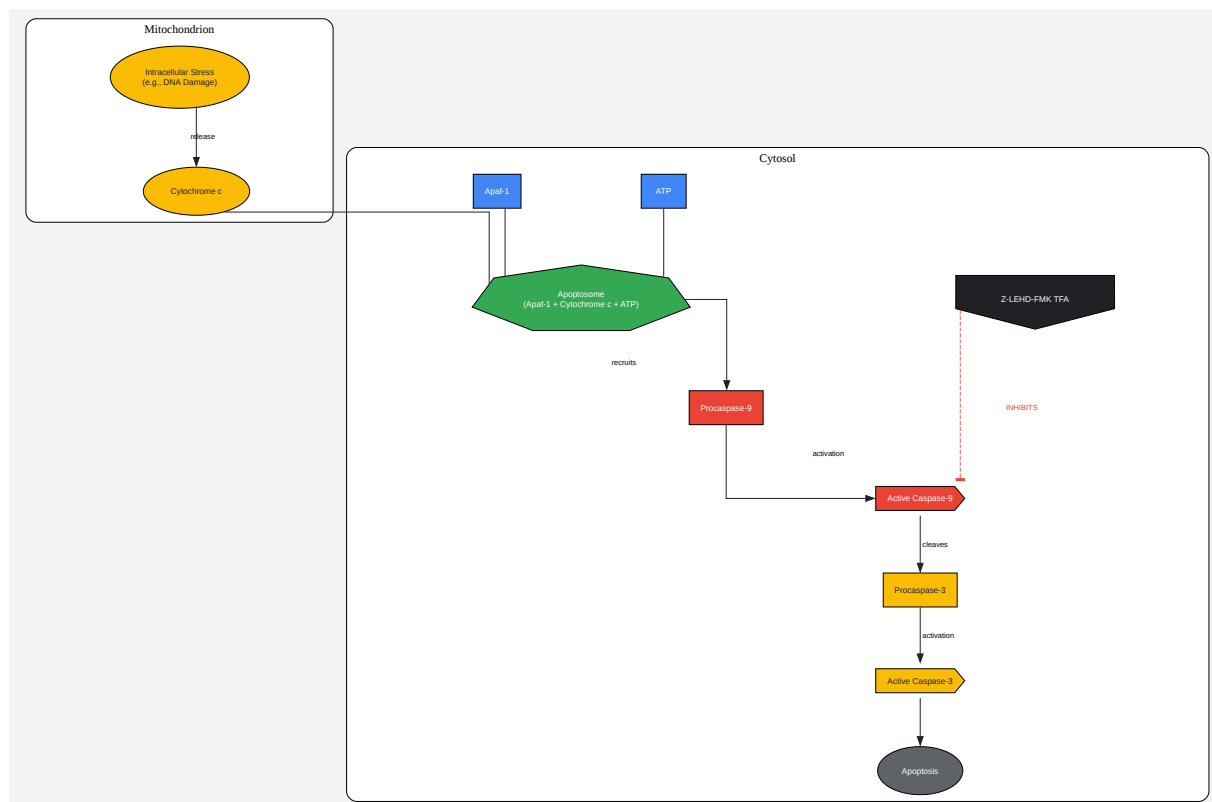
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1. Introduction

Z-LEHD-FMK TFA is a highly specific, cell-permeable, and irreversible inhibitor of caspase-9. [1][2] Caspase-9 is the primary initiator caspase involved in the intrinsic (or mitochondrial) pathway of apoptosis. [3][4] Upon activation, caspase-9 proteolytically cleaves and activates downstream effector caspases, such as caspase-3 and -7, thereby executing the final stages of programmed cell death. [4][5] By irreversibly binding to the catalytic site of caspase-9, **Z-LEHD-FMK TFA** effectively blocks the apoptotic signaling cascade initiated by internal stimuli like DNA damage or cellular stress. [2][6] This makes it an invaluable tool for researchers studying apoptosis, allowing for the specific dissection of the intrinsic pathway and the protection of cells from caspase-9-mediated cell death.

2. Mechanism of Action

The intrinsic apoptosis pathway is triggered by various intracellular stresses, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol. [5][7] In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of ATP, oligomerizes to form a large protein complex known as the apoptosome. [6] This complex then recruits and activates procaspase-9. [7] Activated caspase-9 initiates a cascade by cleaving and activating effector caspases (e.g., caspase-3), which in turn cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. [4][7] **Z-LEHD-FMK TFA** specifically intervenes at the level of caspase-9 activation, preventing the propagation of the death signal.



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Fig 1. Intrinsic apoptosis pathway and **Z-LEHD-FMK TFA** inhibition.

3. Solubility and Storage

Proper handling and storage of **Z-LEHD-FMK TFA** are critical for maintaining its activity.

Parameter	Recommendation	Notes
Solvent	High-quality, anhydrous Dimethyl Sulfoxide (DMSO)	Reconstitute to a stock concentration of 10-100 mM (e.g., 100 mg/mL is ~124 mM). [2] Moisture-absorbing DMSO can reduce solubility.[2]
Powder Storage	Store at -20°C for up to 3 years or -80°C for extended stability.[8] Keep desiccated and away from moisture.[8]	The product is typically shipped at ambient temperature, which does not affect stability for short periods. [9]
Stock Solution Storage	Aliquot to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6-12 months or at -20°C for up to 1 month.[8] [10]	Ensure storage containers are sealed to prevent moisture absorption.[10]

4. Data on Experimental Usage

The optimal incubation time and concentration of **Z-LEHD-FMK TFA** are cell-type and stimulus-dependent. A pre-incubation period is essential to allow the inhibitor to permeate the cells and bind to its target before the apoptotic cascade is initiated.[11]

Cell Line	Apoptosis Inducer	Z-LEHD-FMK TFA Conc.	Pre-incubation Time	Observed Effect / Assay	Reference
HCT116 (Colon Cancer)	TRAIL (50 ng/ml)	20 μ M	2 hours	Protection from procaspase-3 cleavage.	[2] [8]
HCT116 (Colon Cancer)	TRAIL	20 μ M	30 minutes	Complete protection from TRAIL-induced toxicity and apoptosis. [1] [10] [12]	[1] [10] [12]
HEK293 (Kidney)	TRAIL	20 μ M	30 minutes	Complete protection from TRAIL-induced toxicity. [12]	[12]
Normal Human Hepatocytes	TRAIL	20 μ M	6 hours	Protection from TRAIL-induced apoptosis. [1] [10]	[1] [10]
SW480 (Colon Cancer)	TRAIL (50 ng/ml)	20 μ M	2 hours	No protection from procaspase-3 cleavage at 16h. [1] [2]	[1] [2] [13]
Differentiated Muscle Cells	Anoxia	20 μ M	30 minutes	Did not prevent anoxia-induced cell death.	

Protocols: Using Z-LEHD-FMK TFA in Cell Culture

1. General Protocol for In Vitro Apoptosis Inhibition

This protocol provides a general framework for using **Z-LEHD-FMK TFA** to inhibit caspase-9-dependent apoptosis in cultured cells. Optimization of concentration and incubation time is highly recommended for each specific cell line and experimental condition.

Materials:

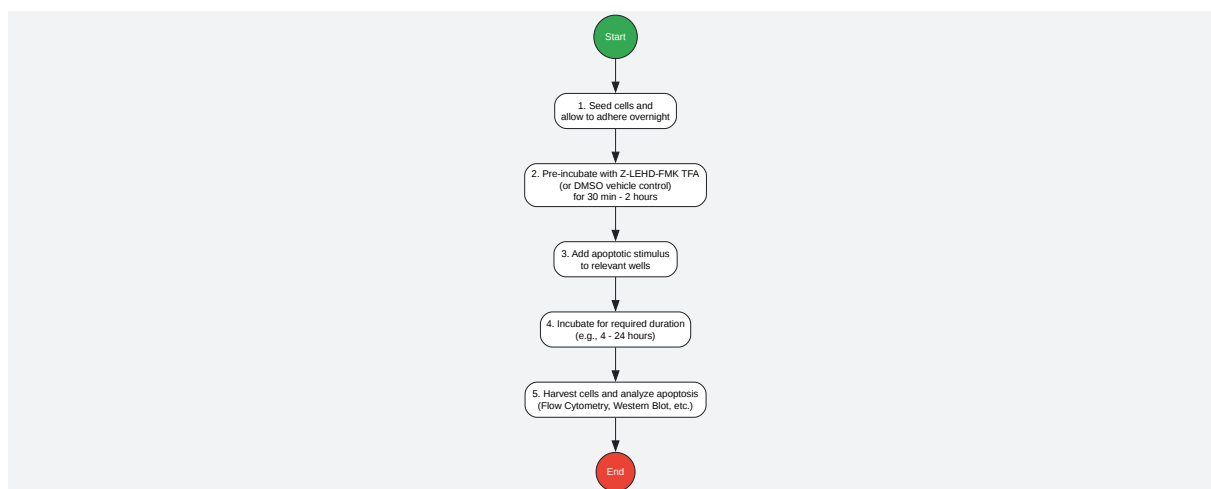
- **Z-LEHD-FMK TFA** powder
- Anhydrous DMSO
- Complete cell culture medium
- Cells of interest
- Apoptosis-inducing agent
- Phosphate-buffered saline (PBS)
- Reagents for downstream analysis (e.g., Annexin V-FITC/PI kit, caspase activity assay, lysis buffer for Western blot)

Procedure:

- Reagent Preparation:
 - Prepare a 10-20 mM stock solution of **Z-LEHD-FMK TFA** in anhydrous DMSO. For example, add 124 μ L of DMSO to 1 mg of powder (MW ~804.74 g/mol) for a 10 mM stock.
 - Vortex thoroughly to ensure complete dissolution. Warming at 37°C for 10 minutes may aid solubility.[\[12\]](#)
 - Aliquot the stock solution into single-use volumes and store at -80°C.

- Cell Seeding:
 - Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and are sub-confluent at the time of the experiment.
 - Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
- Inhibitor Pre-incubation:
 - Dilute the **Z-LEHD-FMK TFA** stock solution directly into fresh, pre-warmed culture medium to the desired final working concentration (a common starting range is 10-50 µM, with 20 µM being frequently cited).[\[1\]](#)[\[2\]](#)
 - Remove the old medium from the cells and replace it with the medium containing **Z-LEHD-FMK TFA**.
 - Crucially, include a vehicle control group treated with an equivalent concentration of DMSO.
 - Incubate the cells for a pre-determined time (a common starting range is 30 minutes to 2 hours) at 37°C.[\[1\]](#)[\[2\]](#)[\[12\]](#) This allows the inhibitor to enter the cells and bind to caspase-9.
- Induction of Apoptosis:
 - Without removing the inhibitor-containing medium, add the apoptosis-inducing agent (e.g., TRAIL, Etoposide, Staurosporine) to the wells at its pre-determined optimal concentration.
 - Include a positive control group (inducer added, no inhibitor) and a negative control group (no inducer, no inhibitor/vehicle only).
- Incubation:
 - Return the plates to the incubator and incubate for the time required for the stimulus to induce apoptosis (this can range from a few hours to over 24 hours, depending on the agent and cell type).[\[14\]](#)
- Analysis of Apoptosis Inhibition:

- Harvest the cells and analyze the extent of apoptosis using a suitable method.
 - Flow Cytometry: Stain with Annexin V and a viability dye (e.g., Propidium Iodide) to quantify apoptotic and necrotic cells.
 - Western Blot: Prepare cell lysates and probe for cleaved caspase-3, cleaved PARP, or other apoptotic markers.
 - Caspase Activity Assay: Use a fluorometric or colorimetric substrate-based assay to measure the activity of caspase-3/7.
 - Cell Viability Assay: Use assays like MTT or CellTiter-Glo® to assess overall cell viability.



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Fig 2. General experimental workflow for apoptosis inhibition.

2. Optimization of Incubation Time and Concentration

To ensure robust and reliable results, it is critical to determine the optimal **Z-LEHD-FMK TFA** concentration and pre-incubation time for your specific experimental system.

- Dose-Response: Perform a titration experiment using a range of **Z-LEHD-FMK TFA** concentrations (e.g., 5, 10, 20, 50, 100 μ M) with a fixed pre-incubation time (e.g., 1 hour) to

identify the lowest effective concentration that provides maximal inhibition.

- Time Course: Using the optimal concentration determined above, vary the pre-incubation time (e.g., 15 min, 30 min, 1h, 2h, 4h) before adding the apoptotic stimulus to find the minimum time required for effective inhibition. The ideal time allows for sufficient cell permeability and target engagement.^[11]

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